molecular formula C23H17ClN4OS B2677080 4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 849679-54-5

4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2677080
CAS RN: 849679-54-5
M. Wt: 432.93
InChI Key:
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Description

4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C23H17ClN4OS and its molecular weight is 432.93. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry

This compound, as a member of the 1,2,4-triazole family, is relevant to the field of green chemistry . Green chemistry focuses on developing environmentally safe methods for organic synthesis . The synthesis of 1,2,4-triazole systems involves nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound .

Pharmaceutical Chemistry

1,2,4-triazoles have important applications in pharmaceutical chemistry . They are developed as compounds or scaffolds that possess biological or pharmacophoric properties . For instance, compounds based on the 4-amino-1,2,3-triazole core have been reported as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), which are important targets of immuno-oncology research .

Anticancer Activity

Some 1,2,4-triazolo[4,3-a]quinoxalines have shown potential as anticancer agents . For example, compound 9a, which is similar in structure to the compound , has shown broad-spectrum anticancer activity, particularly against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .

Antimicrobial Activity

1,2,4-triazolo[4,3-a]quinoxalines also have potential as antimicrobial agents . They have shown very active against P. aeruginosa . Compound 16, which is similar to the compound , showed a broad spectrum antimicrobial activity .

Inhibitors of Oxidoreductase Enzyme

The compound could potentially act as an inhibitor of the oxidoreductase enzyme . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Structure Activity Relationship (SAR)

In the field of medicinal chemistry, the analysis of structure-activity relationship (SAR) is crucial. It has been shown that changes in the position of the hydroxyl group did not significantly affect antimicrobial activity . This insight could be useful in the design and synthesis of new derivatives of the compound.

properties

IUPAC Name

4-benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4OS/c24-18-10-6-9-17(13-18)15-30-23-26-25-22-27(14-16-7-2-1-3-8-16)21(29)19-11-4-5-12-20(19)28(22)23/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWXDAHSELBCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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